(3H-Imidazo[4,5-b]pyridin-5-yl)methanol
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Overview
Description
(3H-Imidazo[4,5-b]pyridin-5-yl)methanol is a heterocyclic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol . This compound is characterized by an imidazo[4,5-b]pyridine core structure, which is fused with a methanol group at the 5-position.
Mechanism of Action
Target of Action
Related compounds, such as imidazo[4,5-b]pyridine derivatives, have been found to exhibit antimicrobial features . They have also been associated with the inhibition of intracellular Akt activation and its downstream target (PRAS40) in vitro .
Mode of Action
It is known that the compound’s tautomeric form present in the imidazo[4,5-b]pyridine skeletons diversifies the system . The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions leads to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .
Biochemical Pathways
Related compounds have been found to activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Result of Action
Related compounds have been found to effectively inhibit microtubule assembly formation in du-145 .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3H-Imidazo[4,5-b]pyridin-5-yl)methanol typically involves the reaction of pyridine-2,3-diamine with lactic acid . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired imidazo[4,5-b]pyridine ring system .
Industrial Production Methods: Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common methods include the Debus-Radiszewski synthesis and the Wallach synthesis .
Chemical Reactions Analysis
Types of Reactions: (3H-Imidazo[4,5-b]pyridin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[4,5-b]pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
(3H-Imidazo[4,5-b]pyridin-5-yl)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- (3H-Imidazo[4,5-b]pyridin-2-yl)methanol
- (3H-Imidazo[4,5-c]pyridin-5-yl)methanol
- (3H-Imidazo[1,2-a]pyridin-5-yl)methanol
Comparison:
- Uniqueness: (3H-Imidazo[4,5-b]pyridin-5-yl)methanol is unique due to its specific substitution pattern and the presence of the methanol group at the 5-position, which imparts distinct chemical and biological properties .
- Properties: Compared to its analogs, this compound exhibits unique reactivity and potential therapeutic applications .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-5-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-3-5-1-2-6-7(10-5)9-4-8-6/h1-2,4,11H,3H2,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQVZEDKIVMHEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2)N=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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